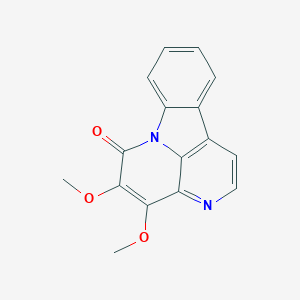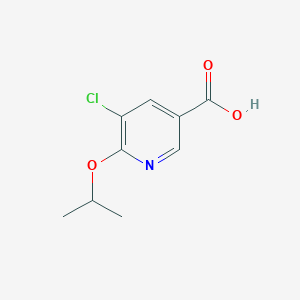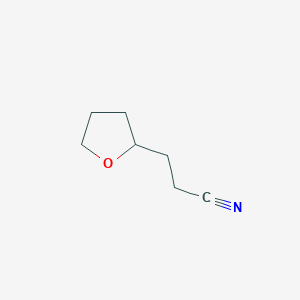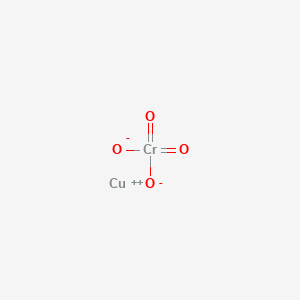
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Derivatives : Researchers have focused on synthesizing derivatives of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine for biological applications. For instance, Kadhim et al. (2021) synthesized derivatives for anti-bacterial activity evaluation, using different reaction conditions and confirming structures through spectral data (Kadhim, Abdullah Alani, & Hussein, 2021).
Reactions with Nucleophiles : Gouhar and Raafat (2015) prepared a compound that reacted with various nucleophiles, including hydrazine, for anticancer evaluation (Gouhar & Raafat, 2015).
Cyclization Studies : Yamasaki et al. (1992) explored the cyclization of Michael adducts formed from ene-hydrazines, leading to the creation of fused rings, highlighting the compound's potential in organic synthesis (Yamasaki, Nakamura, Okamoto, Okawara, & Furukawa, 1992).
Biological and Pharmacological Applications
Antidepressant Activity : A study by Shukla et al. (1992) found that a derivative of (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine exhibited marked antidepressant activity, suggesting its potential as a new class of antidepressants (Shukla, Singh, Khanna, Saxena, Singh, Sur, Dhawan, & Anand, 1992).
Tumor Inhibitory and Antioxidant Activity : Hamdy et al. (2013) synthesized polyfunctionally substituted derivatives, showing promising tumor inhibitory potency against liver cancer cells and antioxidant activity (Hamdy, Anwar, Abu-Zied, & Awad, 2013).
Analgesic Activity : Turan-Zitouni et al. (1999) described the synthesis of triazoles and triazolothiadiazines from the compound, with some exhibiting promising analgesic activity (Turan-Zitouni, Kaplancıklı, Erol, & Kılıç, 1999).
Chemistry and Materials Science
Development of Fluorescent Probes : Zhang, Zhu, and Lin (2021) developed a near-infrared ratiometric fluorescent probe with aggregation-induced emission characteristics for hydrazine detection, demonstrating the compound's application in sensor development (Zhang, Zhu, & Lin, 2021).
Synthesis of Cerebral Protective Agents : Suzuki et al. (1996) synthesized derivatives with anti-lipid peroxidation activities, showcasing the compound's potential in developing cerebral protective agents (Suzuki, Tatsuoka, Ishihara, Ohno, Aisaka, Ogino, Kuroki, Satoh, Miyano, & Sumoto, 1996).
Propriétés
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10,12H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYZUEUSICJQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576533 | |
| Record name | (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |
CAS RN |
1743-07-3 | |
| Record name | (1,2,3,4-Tetrahydronaphthalen-2-yl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00576533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)
![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)





![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)

